molecular formula C10H14FNO2 B13031995 1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL

1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL

Cat. No.: B13031995
M. Wt: 199.22 g/mol
InChI Key: KIZLDJWEOXVVQS-UHFFFAOYSA-N
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Description

1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is an organic compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and nitromethane.

    Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 3-fluoro-4-methoxybenzaldehyde and nitromethane to form a nitro alcohol intermediate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: The final step involves the hydroxylation of the intermediate to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas with palladium catalysts for reduction, potassium permanganate for oxidation, and various electrophiles for substitution reactions. Major products formed from these reactions include carbonyl derivatives, substituted amines, and imines.

Scientific Research Applications

1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluoro and methoxy groups can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on the compound’s properties and applications.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3

InChI Key

KIZLDJWEOXVVQS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)F)N)O

Origin of Product

United States

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